Acide urocanique

Vue d'ensemble

Description

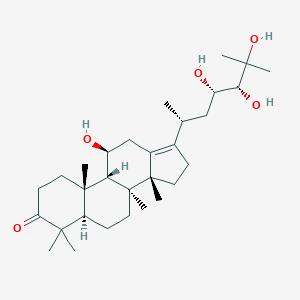

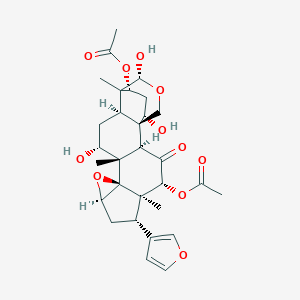

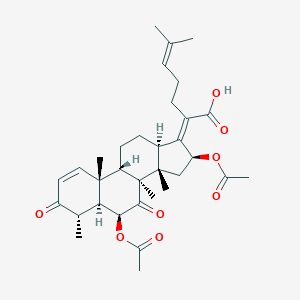

Urocanic acid is a naturally occurring compound found predominantly in the skin. It is an intermediate in the catabolism of L-histidine, an amino acid. Urocanic acid exists in two isomeric forms: trans-urocanic acid and cis-urocanic acid. The trans form is more common and is known for its role in absorbing ultraviolet radiation, acting as a natural sunscreen .

Applications De Recherche Scientifique

Urocanic acid has several scientific research applications:

Mécanisme D'action

Target of Action

Urocanic acid (UCA) is an intermediate in the catabolism of L-histidine . It is synthesized in the skin, liver, and brain . The primary targets of UCA are the enzymes histidine ammonialyase (also known as histidase or histidinase) and urocanate hydratase (or urocanase) .

Mode of Action

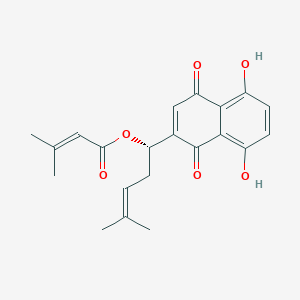

UCA is formed from L-histidine through the action of histidine ammonialyase by elimination of ammonium . In the liver, UCA is transformed by urocanate hydratase to 4-imidazolone-5-propionic acid and subsequently to glutamic acid . When exposed to UVB irradiation, trans-urocanic acid is converted in vitro and in vivo to cis-urocanic acid (cis-UCA) . The cis form is known to activate regulatory T cells .

Biochemical Pathways

UCA is a part of the metabolic pathway from L-histidine to glutamic acid . It is formed from L-histidine by the action of histidine ammonialyase, and in the liver, it is further metabolized by urocanate hydratase to 4-imidazolone-5-propionic acid, which is subsequently converted to glutamic acid .

Pharmacokinetics

The pharmacokinetics of UCA involve its synthesis in the skin, liver, and brain, and its transformation in the liver . Inherited deficiency of urocanase leads to elevated levels of UCA in the urine, a condition known as urocanic aciduria .

Result of Action

UCA has multiple roles in health and disease. It acts as an endogenous sunscreen or photoprotectant against UVB-induced DNA damage . Cis-UCA has immunomodulatory properties linked with several cutaneous diseases such as skin cancer, atopic dermatitis, and urticaria and associates with systemic diseases including multiple sclerosis .

Action Environment

UCA is found predominantly in the stratum corneum of the skin, where it acts as a major natural moisturizing factor and maintains its acid pH . It is likely that most of it is derived from filaggrin catabolism, a histidine-rich protein . UV irradiation leads to the interconversion of the two stereoisomers trans-UCA and cis-UCA . The environment, particularly UV radiation, plays a significant role in influencing UCA’s action, efficacy, and stability .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

In the liver, urocanic acid is transformed by urocanate hydratase (or urocanase) to 4-imidazolone-5-propionic acid and subsequently to glutamic acid .

Cellular Effects

Urocanic acid is found predominantly in the stratum corneum of the skin where it acts as an endogenous sunscreen or photoprotectant against UVB-induced DNA damage . When exposed to UVB irradiation, trans-urocanic acid is converted in vitro and in vivo to cis-urocanic acid . The cis form is known to activate regulatory T cells .

Molecular Mechanism

The molecular mechanism of urocanic acid involves its conversion from L-histidine by the enzyme histidine ammonia-lyase . This reaction involves the elimination of ammonium. In the liver, urocanic acid is further metabolized by the enzyme urocanate hydratase to 4-imidazolone-5-propionic acid, which is subsequently converted to glutamic acid .

Temporal Effects in Laboratory Settings

It is known that urocanic acid can be converted to cis-urocanic acid when exposed to UVB radiation .

Dosage Effects in Animal Models

It is known that urocanic acid was first isolated from the urine of a dog .

Metabolic Pathways

Urocanic acid is involved in the metabolic pathway of L-histidine catabolism . It is formed from L-histidine by the action of histidine ammonia-lyase and is further metabolized in the liver by urocanate hydratase to 4-imidazolone-5-propionic acid, which is subsequently converted to glutamic acid .

Transport and Distribution

It is known that urocanic acid is found predominantly in the stratum corneum of the skin .

Subcellular Localization

It is known that urocanic acid is found predominantly in the stratum corneum of the skin .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: This enzyme catalyzes the elimination of ammonium from L-histidine, resulting in the formation of urocanic acid .

Industrial Production Methods: In industrial settings, urocanic acid can be produced through microbial fermentation processes. Specific strains of bacteria or yeast that express histidine ammonialyase are cultured in a medium containing L-histidine. The enzyme converts L-histidine to urocanic acid, which is then extracted and purified .

Types of Reactions:

Isomerization: Urocanic acid undergoes photoisomerization when exposed to ultraviolet radiation, converting from the trans form to the cis form.

Common Reagents and Conditions:

Ultraviolet Radiation: Used for the photoisomerization of trans-urocanic acid to cis-urocanic acid.

Enzymes: Histidine ammonialyase for synthesis and urocanate hydratase for further metabolism.

Major Products:

Cis-Urocanic Acid: Formed from the photoisomerization of trans-urocanic acid.

4-Imidazolone-5-Propionic Acid: Formed from the hydration of urocanic acid in the liver.

Comparaison Avec Des Composés Similaires

Cinnamic Acids: Like urocanic acid, cinnamic acids are used as ultraviolet filters in sunscreens.

Mycosporine-like Amino Acids: These compounds also absorb ultraviolet radiation and are used in sunscreen formulations.

Uniqueness of Urocanic Acid: Urocanic acid is unique due to its dual role as a natural sunscreen and an immunosuppressive agent. Its ability to isomerize upon ultraviolet exposure and activate regulatory T cells sets it apart from other ultraviolet-absorbing compounds .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Urocanic acid involves the conversion of L-histidine to urocanic acid through a series of chemical reactions.", "Starting Materials": [ "L-histidine", "Sodium hydroxide", "Hydrogen peroxide", "Sodium hypochlorite" ], "Reaction": [ "L-histidine is treated with sodium hydroxide to form urocanic acid", "The resulting solution is then treated with hydrogen peroxide to oxidize the urocanic acid", "Sodium hypochlorite is added to the solution to further oxidize the urocanic acid", "The solution is then acidified to form the final product, urocanic acid" ] } | |

Numéro CAS |

104-98-3 |

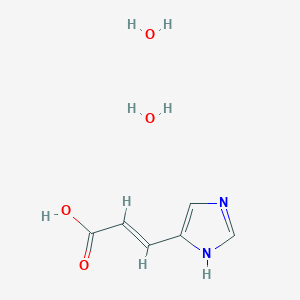

Formule moléculaire |

C6H10N2O4 |

Poids moléculaire |

174.15 g/mol |

Nom IUPAC |

(E)-3-(1H-imidazol-5-yl)prop-2-enoic acid;dihydrate |

InChI |

InChI=1S/C6H6N2O2.2H2O/c9-6(10)2-1-5-3-7-4-8-5;;/h1-4H,(H,7,8)(H,9,10);2*1H2/b2-1+;; |

Clé InChI |

QOBBBAYBOIGDFM-SEPHDYHBSA-N |

SMILES isomérique |

C1=C(NC=N1)/C=C/C(=O)O.O.O |

SMILES |

C1=C(NC=N1)C=CC(=O)O |

SMILES canonique |

C1=C(NC=N1)C=CC(=O)O.O.O |

melting_point |

225 °C |

| 104-98-3 | |

Description physique |

Solid |

Solubilité |

1.5 mg/mL at 17 °C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.